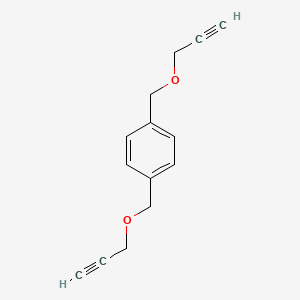

1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene

Description

Structure

3D Structure

Properties

CAS No. |

18473-19-3 |

|---|---|

Molecular Formula |

C14H14O2 |

Molecular Weight |

214.26 g/mol |

IUPAC Name |

1,4-bis(prop-2-ynoxymethyl)benzene |

InChI |

InChI=1S/C14H14O2/c1-3-9-15-11-13-5-7-14(8-6-13)12-16-10-4-2/h1-2,5-8H,9-12H2 |

InChI Key |

VEYMNVPOTNORQL-UHFFFAOYSA-N |

Canonical SMILES |

C#CCOCC1=CC=C(C=C1)COCC#C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene

Introduction: The Significance of a Bifunctional Linker

In the landscape of modern chemical synthesis, particularly in drug discovery, materials science, and bioconjugation, the demand for versatile molecular scaffolds is paramount. 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene is a prominent example of such a scaffold. This bifunctional linker, featuring two terminal alkyne groups, is a critical component in "click chemistry," a term coined by Nobel laureate K. Barry Sharpless. The foundation of click chemistry lies in reactions that are high-yielding, wide in scope, create no offensive byproducts, are stereospecific, and require benign reaction conditions.[1]

The terminal alkynes on 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene are primed for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, which forms a stable triazole ring. This reaction's reliability and bio-orthogonality have made it an indispensable tool for linking different molecular entities, from small molecules to large biomolecules like peptides and nucleic acids.[2][] The rigid benzene core of the molecule provides a defined spatial separation between the two reactive sites, making it an excellent building block for creating well-defined macromolecular structures, nanocarriers for drug delivery, and novel polymeric materials.[4][5]

This guide provides a comprehensive, in-depth technical overview of the synthesis and purification of 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene, grounded in established chemical principles and field-proven methodologies.

Part 1: Synthesis via Williamson Ether Synthesis

The most direct and widely employed method for synthesizing 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene is the Williamson ether synthesis. This classic organic reaction involves the SN2 reaction between an alkoxide and an alkyl halide to form an ether.[6][7] In this specific application, the dialcohol precursor is deprotonated to form a dialkoxide, which then reacts with propargyl halide.

1.1. The Underlying Mechanism and Rationale

The synthesis proceeds in two key steps:

-

Deprotonation: A strong base is used to abstract the acidic benzylic protons from 1,4-bis(hydroxymethyl)benzene or, more commonly, to form an alkoxide from propargyl alcohol. The choice of starting materials often favors the more readily available 1,4-bis(bromomethyl)benzene and propargyl alcohol. In this case, propargyl alcohol is deprotonated by a strong base to form the propargyl alkoxide nucleophile.

-

Nucleophilic Substitution (SN2): The resulting propargyl alkoxide attacks the electrophilic carbon of 1,4-bis(bromomethyl)benzene. The bromide ion, being a good leaving group, is displaced, forming the ether linkage. This occurs at both ends of the benzene derivative to yield the final product.

The SN2 nature of this reaction dictates the optimal reaction conditions. Primary alkyl halides, like 1,4-bis(bromomethyl)benzene, are ideal substrates as they are unhindered, minimizing competing elimination reactions.[6][8] Aprotic polar solvents are preferred as they solvate the cation of the base, leaving the alkoxide anion more "naked" and nucleophilic, thus accelerating the reaction.[9][10]

1.2. Critical Parameters and Reagent Selection

| Parameter | Choice & Rationale |

| Starting Materials | 1,4-Bis(bromomethyl)benzene: A primary benzylic halide, highly reactive towards SN2 displacement. Propargyl alcohol: The source of the crucial alkyne functionality. |

| Base | Sodium Hydride (NaH): A strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction to completion. It produces hydrogen gas as the only byproduct, which is easily removed. Potassium Carbonate (K2CO3): A milder, less hazardous base that is also effective, particularly in polar aprotic solvents like acetone or DMF.[9] The choice between NaH and K2CO3 often depends on the desired reaction rate and safety considerations. |

| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF): Both are polar aprotic solvents that facilitate SN2 reactions. THF is generally preferred for reactions with NaH due to its lower boiling point and ease of removal. DMF is an excellent solvent for reactions involving carbonate bases.[11][12] |

| Temperature | Room Temperature to Mild Reflux: The reaction is often initiated at 0°C during the addition of NaH to control the initial exothermic deprotonation and hydrogen evolution. The reaction is then typically allowed to proceed at room temperature or with gentle heating to ensure completion.[9] |

1.3. Detailed Step-by-Step Experimental Protocol

This protocol is a representative example. All manipulations, especially with sodium hydride, should be performed under an inert atmosphere (e.g., nitrogen or argon) and with appropriate personal protective equipment.

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 2.2 equivalents). Wash the NaH with dry hexanes to remove the mineral oil, and then carefully suspend it in anhydrous THF.

-

Alkoxide Formation: Cool the flask to 0°C using an ice bath. Dissolve propargyl alcohol (2.2 equivalents) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel. Stir the mixture at 0°C for 30-60 minutes, during which time hydrogen gas evolution will be observed.

-

Nucleophilic Substitution: Dissolve 1,4-bis(bromomethyl)benzene (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture at 0°C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl) at 0°C to neutralize any unreacted NaH.

-

Extraction: Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate to extract the product. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

1.4. Synthesis Workflow Diagram

Part 2: Purification and Characterization

Achieving high purity is critical for subsequent applications, especially in drug development and polymer synthesis, where stoichiometry and the absence of reactive impurities are essential. The crude product from the Williamson ether synthesis will likely contain unreacted starting materials, mono-substituted byproducts, and residual mineral oil if not properly washed.

2.1. Purification Strategy: Column Chromatography

Column chromatography is the most effective method for purifying 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene from its related impurities.[13] The principle relies on the differential adsorption of compounds onto a stationary phase (typically silica gel) as a mobile phase (eluent) is passed through the column.

-

Stationary Phase: Silica gel is a polar adsorbent.

-

Mobile Phase (Eluent): A non-polar solvent system, such as a mixture of hexanes and ethyl acetate, is commonly used. The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the product, and finally any more polar byproducts.

2.2. Detailed Step-by-Step Purification Protocol

-

Column Packing: Prepare a slurry of silica gel (60-120 mesh) in the initial, low-polarity eluent (e.g., 95:5 Hexanes:Ethyl Acetate). Pour the slurry into a glass chromatography column and allow it to pack under gravity or gentle pressure, ensuring a uniform bed without cracks or air bubbles.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.

-

Elution: Begin eluting with the low-polarity solvent mixture, collecting fractions in test tubes. Gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 Hexanes:Ethyl Acetate) to facilitate the elution of the product.

-

Fraction Analysis: Monitor the composition of the collected fractions using TLC. Spot each fraction on a TLC plate and develop it in the eluent system. Visualize the spots under a UV lamp.

-

Product Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent under reduced pressure to yield the purified 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene, which typically appears as a colorless to yellow oil or solid.

2.3. Characterization and Quality Control

The identity and purity of the final product must be confirmed using standard analytical techniques.

| Technique | Expected Results |

| 1H NMR | The proton NMR spectrum should show characteristic peaks: a singlet for the benzylic protons (-CH2-Ar), a singlet for the aromatic protons, a doublet for the methylene protons adjacent to the alkyne (-O-CH2-C≡), and a triplet for the terminal alkyne proton (≡C-H).[12] |

| 13C NMR | The carbon NMR spectrum will confirm the presence of all unique carbon atoms, including the aromatic carbons, the benzylic carbon, the methylene carbon of the ether, and the two distinct carbons of the alkyne group.[12] |

| FT-IR | The infrared spectrum should display key absorbances: a sharp, weak peak around 3300 cm-1 for the C-H stretch of the terminal alkyne, a peak around 2100 cm-1 for the C≡C stretch, and strong C-O ether stretches around 1100 cm-1. |

| Mass Spectrometry | Provides the molecular weight of the compound, confirming the correct mass-to-charge ratio for the molecular ion [M]+ or adducts like [M+Na]+. |

2.4. Purification and Analysis Workflow Diagram

Part 3: Safety Precautions

Chemical synthesis requires strict adherence to safety protocols. The reagents used in this synthesis present specific hazards:

-

Sodium Hydride (NaH): Highly flammable and water-reactive. It can ignite spontaneously in air, especially when finely divided. It reacts violently with water, releasing flammable hydrogen gas. All manipulations must be done under an inert atmosphere, and appropriate fire-extinguishing media (e.g., dry sand, Class D extinguisher) must be available.[14][15][16][17]

-

Propargyl Alcohol: Flammable liquid and vapor. It is toxic if swallowed and harmful in contact with skin. It can cause severe eye and skin burns. Work should be conducted in a well-ventilated fume hood with appropriate gloves and eye protection.[18]

-

1,4-Bis(bromomethyl)benzene: A lachrymator and skin irritant. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

The synthesis and purification of 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene via Williamson ether synthesis is a robust and reliable procedure that provides access to a highly valuable bifunctional linker. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can consistently obtain this compound in high purity. The subsequent purification by column chromatography, verified by rigorous analytical characterization, ensures its suitability for demanding applications in drug discovery, bioconjugation, and materials science, where molecular precision is the key to success.

References

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]

-

Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Interchim BioScience. [Link]

-

The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra of New Compounds. Supporting Information. [Link]

-

Ag, D., & Yashpal, S. (2013). Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology. MDPI. [Link]

-

MDPI. (2013, August 08). Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology. MDPI. [Link]

-

Shemsi, A., et al. (2008). 1,4-Bis{4-[bis(prop-2-yn-1-yl)amino]phenoxy}benzene. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2379. [Link]

-

(n.d.). Supporting Information. Various sources. [Link]

-

Various Authors. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Various sources. [Link]

-

National Center for Biotechnology Information. (n.d.). 1,4-Bis(prop-2-en-1-yloxy)benzene. PubChem Compound Database. [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary: Sodium Hydride. NJ.gov. [Link]

-

S. Rathod, et al. (2015). Preparation of Synthesis of 1-(Prop-2-Ynyloxy) Benzene Under A New Multi-Site Phase-Transfer Catalyst Combined With Ultrasonication. IOSR Journal of Pharmacy, 5(7), 1-7. [Link]

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Batool, T., et al. (2014). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. PLOS ONE, 9(12), e115457. [Link]

-

ResearchGate. (n.d.). Isolation And Purification Of Substance By Column Chromatography. Request PDF. [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. [Link]

-

ResearchGate. (2014, December 29). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. ResearchGate. [Link]

-

Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns. Chromatography Today. [Link]

-

Taylor & Francis Online. (n.d.). Williamson ether synthesis – Knowledge and References. Taylor & Francis Online. [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses. [Link]

Sources

- 1. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. interchim.fr [interchim.fr]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One [journals.plos.org]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. dept.harpercollege.edu [dept.harpercollege.edu]

- 16. tcichemicals.com [tcichemicals.com]

- 17. nj.gov [nj.gov]

- 18. fishersci.com [fishersci.com]

1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene: Solvation Thermodynamics and Application Protocols in Click Chemistry

Executive Summary

In the realm of bioconjugation and advanced materials synthesis, 1,4-bis((prop-2-yn-1-yloxy)methyl)benzene serves as a premier bifunctional cross-linker. Featuring a rigid hydrophobic p-xylene core flanked by two flexible, ether-linked terminal alkynes, this molecule is a cornerstone reagent for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1]. However, a critical failure point in early-stage drug development and polymer design is the mischaracterization of its solubility profile. Poor solvent selection leads to localized precipitation, incomplete cross-linking, and irreproducible kinetics.

This whitepaper provides an in-depth analysis of the solvation thermodynamics of 1,4-bis((prop-2-yn-1-yloxy)methyl)benzene, translating fundamental physicochemical properties into field-proven, self-validating experimental protocols.

Structural Analysis & Solvation Thermodynamics

To understand how to dissolve this compound, we must first understand why it interacts with specific solvents. The molecule (Molecular Weight: 214.26 g/mol ) presents three distinct micro-environments:

-

The p-Xylene Core: A highly non-polar, planar aromatic ring that strongly favors dispersive interactions and

stacking. -

The Ether Linkages (-O-): These introduce localized dipole moments and act as hydrogen-bond acceptors, breaking the symmetry of the hydrophobicity[2].

-

The Terminal Alkynes (-C≡CH): While generally non-polar, the electron-dense cylindrical

-clouds are highly polarizable.

The Causality of Solvation:

Because the molecule lacks hydrogen-bond donors (like -OH or -NH2), it cannot self-associate via hydrogen bonding. However, its crystalline lattice is stabilized by

-

Why Hexane fails: Despite being non-polar, aliphatic hydrocarbons lack the polarizability to interact with the alkyne

-clouds and the ether oxygens, resulting in poor solubility. -

Why THF and DCM succeed: Tetrahydrofuran (THF) acts as an excellent H-bond acceptor and dipole-matcher for the ether linkages, while Dichloromethane (DCM) provides exceptional polarizability to solvate the aromatic core.

Caption: Decision tree for selecting optimal solvents based on solvation thermodynamics and polarity.

Quantitative Solubility Profile Matrix

The following table synthesizes the empirical solubility limits of 1,4-bis((prop-2-yn-1-yloxy)methyl)benzene across standard laboratory solvents at 25°C. Data is correlated with standard solvent dielectric constants (

| Solvent Class | Specific Solvent | Dielectric Constant ( | Est. Solubility Limit (25°C) | Mechanistic Rationale |

| Halogenated | Dichloromethane (DCM) | 8.93 | > 150 mg/mL | High polarizability perfectly matches the alkyne and aromatic |

| Ether | Tetrahydrofuran (THF) | 7.58 | > 100 mg/mL | Dipole-dipole interactions stabilize the solute's ether linkages. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.70 | > 50 mg/mL | High dipole moment disrupts the crystalline lattice; ideal for biological stock solutions. |

| Aromatic | Toluene | 2.38 | > 50 mg/mL | Favorable |

| Alcohol | Methanol (MeOH) | 32.70 | < 10 mg/mL | Strong H-bond network of MeOH excludes the hydrophobic solute. |

| Aqueous | Water / PBS Buffer | 80.10 | < 0.1 mg/mL | Complete hydrophobic exclusion; requires surfactants or co-solvents (e.g., 5% DMSO). |

Experimental Protocol: Turbidimetric Solubility Determination

To ensure trustworthiness in your specific laboratory environment, relying solely on literature values is insufficient. Variations in ambient humidity and solute polymorphs can alter solubility. The following self-validating turbidimetric protocol guarantees accurate, reproducible solubility limits.

Methodology

-

Preparation: Accurately weigh 10.0 mg of 1,4-bis((prop-2-yn-1-yloxy)methyl)benzene into a clear 2.0 mL HPLC glass vial.

-

Titration: Add the target solvent in precise 10 µL aliquots using a calibrated positive-displacement pipette.

-

Equilibration: After each addition, seal the vial and agitate at 1000 RPM on a Peltier-cooled thermoshaker set strictly to 25.0 ± 0.1 °C for 60 seconds. Causality note: Strict temperature control prevents dissolution enthalpy variations from skewing the apparent solubility limit.

-

Visual Inspection: Hold the vial against a high-contrast black/white background under a focused LED beam to check for Tyndall scattering (turbidity).

-

Endpoint: Repeat steps 2-4 until the solution is optically clear and free of microscopic particulates.

Self-Validation Checkpoint: Gravimetric Mass Balance

To prove the system worked and no solvent evaporated during the process:

-

Transfer exactly 50% of the clear solution to a pre-weighed (tared) vial.

-

Evaporate the solvent under a gentle stream of ultra-high-purity Nitrogen.

-

Weigh the residual solid. The mass should equal exactly 5.0 mg. A deviation of >5% indicates solvent loss during titration or incomplete initial dissolution.

Caption: Self-validating turbidimetric workflow for empirical solubility determination.

Application Workflow: CuAAC Polymerization in Optimal Solvents

The primary utility of 1,4-bis((prop-2-yn-1-yloxy)methyl)benzene is acting as a rigid linker in "Click" chemistry[1]. Because CuAAC relies heavily on the stabilization of the Cu(I) intermediate, solvent selection is paramount.

Step-by-Step Polymerization Protocol

-

Solvent Preparation: Degas 10 mL of a 1:1 mixture of THF and Water by bubbling with Argon for 15 minutes. Causality note: THF dissolves the bis-alkyne, while water dissolves the catalytic copper salts. Degassing prevents the oxidation of Cu(I) to inactive Cu(II).

-

Monomer Loading: Dissolve 1.0 equivalent of 1,4-bis((prop-2-yn-1-yloxy)methyl)benzene (100 mM) and 1.0 equivalent of a target bis-azide in the degassed solvent mixture.

-

Catalyst Generation: In a separate vial, dissolve 0.1 equivalents of Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) and 0.2 equivalents of Sodium Ascorbate in 1 mL of degassed water. The ascorbate reduces Cu(II) to the active Cu(I) species in situ.

-

Initiation: Inject the catalyst solution into the monomer mixture under vigorous stirring. The solution will briefly turn yellow/brown, indicating the formation of the copper-acetylide complex.

-

Reaction: Stir at room temperature for 12 hours.

Self-Validation Checkpoint: FT-IR Monitoring

To validate the success of the reaction and ensure solubility was maintained throughout the process, sample the reaction mixture at

References

-

Title: Click Chemistry: Diverse Chemical Function from a Few Good Reactions Source: Angewandte Chemie (Semantic Scholar) URL: [Link]

-

Title: CRC Handbook of Chemistry and Physics Source: Internet Archive URL: [Link]

-

Title: ((Prop-2-yn-1-yloxy)methyl)benzene | C10H10O | CID 6917484 Source: PubChem URL: [Link]

Sources

Technical Guide: Thermal Stability & Decomposition of 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene

This is an in-depth technical guide on the thermal stability and decomposition of 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene, structured for researchers and drug development professionals.

Executive Summary

1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene (also known as p-xylylene bis(propargyl ether)) is a bifunctional alkyne monomer used primarily as a precursor for high-performance thermosetting resins and as a crosslinker in "click" chemistry applications. Its structure—a benzene core flanked by two propargyl ether moieties via methylene spacers—imparts unique thermal reactivity.

Unlike simple aryl propargyl ethers which undergo Claisen rearrangements, this benzylic analog primarily cures via thermal addition polymerization of the terminal alkynes. This guide details its thermal profile, characterizing it as a latent energetic material that transforms into a highly thermally stable network (stable >400°C) upon curing, while highlighting the critical safety thresholds required during processing.

Chemical Identity & Structure

-

IUPAC Name: 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene

-

CAS Number: 18473-19-3

-

Molecular Formula: C₁₄H₁₄O₂

-

Molecular Weight: 214.26 g/mol

-

Physical State: Low-melting solid or viscous liquid (dependent on purity/polymorph).

Structural Analysis

The molecule consists of a central aromatic ring providing rigidity, connected to reactive propargyl groups (

-

Benzylic Ether Linkage: Susceptible to oxidative degradation at high temperatures but stable under standard curing conditions.

-

Terminal Alkynes: The site of thermal polymerization (curing) and "click" cycloaddition.

Thermal Characterization (Formation Phase)

The thermal utility of this compound lies in its ability to polymerize exothermically. The following data summarizes the behavior of p-xylylene bis(propargyl ether) and structurally homologous propargyl ether resins.

Differential Scanning Calorimetry (DSC) Profile

The monomer exhibits a distinct curing window. Note that uncured monomer is an energetic material ; the polymerization is highly exothermic.

| Parameter | Temperature Range | Phenomenon |

| Melting Point ( | 30–50°C (Typical) | Endothermic phase transition (solid to liquid). |

| Onset of Cure ( | 160–200°C | Initiation of alkyne polymerization. |

| Peak Exotherm ( | 240–270°C | Maximum rate of crosslinking. |

| Enthalpy of Cure ( | 700–900 J/g | High Energy Release. Requires careful thermal management to prevent runaway. |

Critical Insight: The large gap between

andprovides a wide "processing window" where the material can be handled as a liquid melt before curing begins.

Curing Mechanism

Unlike aryl propargyl ethers (e.g., bisphenol A dipropargyl ether), which often pass through a chromene intermediate via Claisen rearrangement, benzylic propargyl ethers typically undergo direct addition polymerization.[1]

Primary Pathway: Thermal homolytic cleavage or concerted cycloaddition of the alkyne groups leads to the formation of polyene chains or arene rings (via cyclotrimerization), creating a dense, crosslinked network.

Figure 1: Thermal transformation pathway from monomer to crosslinked thermoset.

Decomposition of Cured Network (Failure Phase)

Once cured, the resulting thermoset exhibits exceptional thermal stability due to the high crosslink density and aromatic content.

Thermogravimetric Analysis (TGA)

Data reflects the stability of the cured polymer network under Nitrogen (

| Parameter | Value | Significance |

| 5% Weight Loss ( | 400–450°C | Upper limit of thermal stability.[2] |

| 10% Weight Loss ( | 480–500°C | Significant degradation onset. |

| Char Yield (at 800°C) | 50–70% | High char yield indicates excellent flame retardancy potential. |

Degradation Mechanism

At temperatures exceeding 450°C, the network degrades via:

-

Homolysis of Benzylic C-O Bonds: The weakest link in the structure.

-

Aromatization: Conversion of aliphatic segments into graphitic char.

-

Volatilization: Release of small molecules (methane, CO, CO₂) from ether fragmentation.

Safety & Handling (Energetic Hazards)

WARNING: The uncured monomer contains high-energy alkyne groups.

-

Exothermic Runaway: Do not heat large bulk quantities (>5g) rapidly without heat sinks. The heat of polymerization (

) can cause rapid temperature spikes, leading to explosive decomposition. -

Shock Sensitivity: While generally stable, propargyl ethers can be sensitive to mechanical shock if contaminated with heavy metals (forming acetylides). Ensure high purity and avoid contact with Copper (Cu) or Silver (Ag).

Experimental Protocols

Protocol: Thermal Curing for Analysis

This protocol validates the curing kinetics and prepares a sample for stability testing.

-

Preparation: Weigh 5–10 mg of 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene into a high-pressure DSC pan (stainless steel or gold-plated) to prevent volatilization before cure.

-

Ramp 1 (Curing): Heat from 25°C to 300°C at 10°C/min under

(50 mL/min).-

Observation: Record

and

-

-

Cooling: Cool to 25°C at 20°C/min.

-

Ramp 2 (Verification): Re-heat to 300°C.

-

Success Criteria: Absence of exothermic peak indicates 100% conversion (complete cure).

-

Protocol: TGA Stability Test

-

Sample: Use the cured sample from the DSC experiment (or bulk cured resin).

-

Method: Heat from 50°C to 800°C at 10°C/min under

. -

Analysis: Determine the temperature at 5% mass loss (

).

Figure 2: Experimental workflow for thermal validation.

References

-

Dirlikov, S. K. (1990). Propargyl-terminated Resins—A Hydrophobic Substitute for Epoxy Resins. High Performance Polymers. Link

-

Smith, D. W., et al. (2003). Thermal Characteristics of Propargyl Ether Phenolic Resins. Journal of Macromolecular Science. Link

-

Sigma-Aldrich . (n.d.). 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene Product Detail. Link

-

Ninan, K. N., et al. (1999). Bis propargyl ether resins: synthesis and structure–thermal property correlations. European Polymer Journal. Link

Sources

potential applications of 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene in materials science

[1]

Executive Summary

1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene (CAS: 18473-19-3) is a bifunctional, aromatic alkyne crosslinker.[1][2] In the field of advanced materials, it serves as a critical "rigid linker" that bridges the gap between flexible aliphatic networks and high-strength aromatic systems. Its terminal alkyne groups make it a prime candidate for Click Chemistry (CuAAC) and Thiol-Yne photopolymerization, enabling the synthesis of materials ranging from robust polytriazole thermosets to tunable biomedical hydrogels.

This guide explores its synthesis, reactivity, and three primary application vectors: Biomedical Hydrogel Modulation , Covalent Organic Frameworks (COFs) , and High-Performance Thermosets .

Part 1: Chemical Profile & Synthesis

Structural Logic

The molecule consists of a central benzene ring substituted at the para positions with propargyl ether moieties.

-

Aromatic Core: Provides structural rigidity, thermal stability, and π-π stacking potential.

-

Ether Linkages: Confer solubility in organic solvents and rotational flexibility, preventing the material from becoming too brittle.

-

Terminal Alkynes: Enable orthogonal reactivity (Click Chemistry) with azides or thiols.

Experimental Protocol: Synthesis via Williamson Ether Synthesis

Context: This protocol is adapted from standard methodologies for propargylating diols, ensuring high yield and purity.

Reagents:

-

1,4-Benzenedimethanol (1.0 eq)

-

Propargyl Bromide (2.5 eq, 80% in toluene)

-

Sodium Hydride (NaH) (3.0 eq, 60% dispersion in mineral oil)

-

Solvent: Anhydrous Tetrahydrofuran (THF) or DMF.

Step-by-Step Methodology:

-

Activation: In a flame-dried round-bottom flask under nitrogen, suspend NaH (washed with hexane to remove oil) in anhydrous THF at 0°C.

-

Deprotonation: Add a solution of 1,4-benzenedimethanol in THF dropwise over 30 minutes. Evolution of hydrogen gas (

) will occur. Stir at 0°C for 1 hour to ensure formation of the dialkoxide. -

Alkylation: Add propargyl bromide dropwise to the reaction mixture at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1).

-

Quenching: Carefully quench with saturated ammonium chloride (

) solution at 0°C. -

Extraction: Extract the aqueous layer with Ethyl Acetate (

mL). Wash combined organics with brine and water. -

Purification: Dry over

, concentrate in vacuo, and purify via silica gel column chromatography (eluent: Hexane/EtOAc gradient).

Yield Expectation: 85–95% as a low-melting solid or viscous oil.

Part 2: Reactivity & Network Topology

The following diagram illustrates the two primary curing pathways for this molecule: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Thiol-Yne Radical Addition.

Caption: Dual reactivity pathways allow for the synthesis of either rigid, aromatic polytriazoles (via CuAAC) or flexible thioether networks (via Thiol-Yne).

Part 3: Core Applications

Application 1: Biomedical Hydrogels (Stiffness Modulation)

Target Audience: Drug Development & Tissue Engineering Professionals.

While PEG-based hydrogels are standard in drug delivery, they often lack the mechanical structural integrity required for bone or cartilage tissue engineering. 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene acts as a hydrophobic stiffener .

-

Mechanism: When copolymerized with Azide-PEG-Azide, the aromatic core of the benzene linker introduces π-π stacking and reduces the mesh size of the hydrogel network.

-

Self-Validating Protocol:

-

Control: Pure PEG-di-alkyne + PEG-di-azide = Soft Gel (Low Modulus).

-

Experiment: Replace 10–50% of PEG-di-alkyne with 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene.

-

Result: Rheological testing (

) will show a logarithmic increase in storage modulus proportional to the benzene linker concentration.

-

Application 2: Covalent Organic Frameworks (COFs) for Drug Delivery

Target Audience: Materials Scientists & Pharma Researchers.

The rigidity of the benzene core combined with the directional bonding of the alkyne groups makes this molecule an ideal "strut" for constructing Covalent Organic Frameworks (COFs) or porous organic polymers.

-

Utility: These porous frameworks can encapsulate small molecule drugs. The alkyne linkage is relatively stable, but the ether groups provide a potential site for enzymatic or hydrolytic degradation over extended periods, facilitating controlled release.

-

Key Advantage: Unlike metal-organic frameworks (MOFs) which may leach heavy metals, COFs built from this linker are purely organic, reducing toxicity concerns.

Application 3: High-Performance Polytriazole Thermosets

Target Audience: Polymer Chemists & Materials Engineers.

Reaction with aromatic azides yields polytriazoles. These materials are competitors to epoxy resins but offer superior moisture resistance and thermal stability due to the aromatic triazole linkages.

Comparative Data: Polytriazole vs. Standard Epoxy

| Property | Standard Epoxy (DGEBA/Amine) | Polytriazole (Benzene-Linker derived) | Benefit |

| Glass Transition ( | 120°C – 150°C | > 200°C | Superior heat resistance |

| Moisture Absorption | 1.5% – 3.0% | < 0.5% | Hydrophobic aromatic/ether backbone |

| Curing Mechanism | Thermal (Exothermic) | CuAAC (Room Temp or Mild Heat) | Low-stress curing, no volatiles |

| Degradation Temp ( | ~350°C | > 400°C | High thermal stability |

Part 4: Experimental Workflow (CuAAC Polymerization)

The following graph details the self-validating workflow for synthesizing a polytriazole network using this linker.

Caption: Step-by-step workflow for CuAAC polymerization. FTIR validation of the alkyne peak disappearance (approx. 2120 cm-1) is critical for confirming network formation.

References

-

Ma, W., et al. (2022).[3] "Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters." ACS Omega, 7(18), 15540-15546.[3]

-

Braidi, N., et al. (2025). "Synthesis of triamine-functionalized rigid crosslinkers for materials science." Polymer Chemistry.

-

Mekni, N., & Baklouti, A. (2005).[4] "Synthesis of Bis(propargyl) Polyoxyethylene Ethers." Journal de la Société Chimique de Tunisie, 7, 205-207.[4]

-

BenchChem Application Note. "Bis-propargyl-PEG1 for Hydrogel Formation and Crosslinking." (Note: Generalized application note for propargyl crosslinkers in hydrogels).

-

Tang, W., et al. (2010). "Synthesis of Propargyl-Terminated Heterobifunctional Poly(ethylene glycol)." Molecules, 15(10), 7229-7239.

1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene: The Bifunctional Alkyne Scaffold

An In-Depth Technical Guide for Research & Development[1]

Part 1: Executive Summary & Chemical Identity

1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene (CAS: 18473-19-3) is a bifunctional propargyl ether that has evolved from a niche organic intermediate into a critical crosslinker in materials science and medicinal chemistry. Characterized by a rigid p-xylylene core flanked by two terminal alkyne groups, this molecule serves as a high-fidelity "click" handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Its significance lies in its structural duality : the central benzene ring provides thermal and mechanical stability, while the terminal alkynes offer orthogonal reactivity, enabling the synthesis of polytriazoles, energetic binders, and bio-conjugated systems without the use of toxic isocyanates.

Chemical Identity & Physical Properties[2][3][4][5][6][7]

| Property | Data |

| IUPAC Name | 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene |

| Common Synonyms | p-Xylylene bis(propargyl ether); 1,4-Bis(propargyloxymethyl)benzene |

| CAS Number | 18473-19-3 |

| Molecular Formula | C₁₄H₁₄O₂ |

| Molecular Weight | 214.26 g/mol |

| Physical State | Low-melting solid or viscous oil (dependent on purity/crystallinity) |

| Melting Point | 30–34 °C (Pure crystalline form) |

| Solubility | Soluble in DCM, THF, Toluene; Insoluble in Water |

| Key Functional Groups | Terminal Alkyne (×2), Benzyl Ether (×2) |

Part 2: Historical Genesis & Synthetic Evolution[1]

The "Silent" Discovery

Unlike molecules with a single "Eureka" moment, 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene entered the chemical lexicon as a logical derivative in the exploration of Williamson ether synthesis. Its registration (CAS 18473-19-3) in the late 1960s/early 1970s coincides with the industrial boom in epoxy and phenolic resins, where researchers sought new curing agents.

The Renaissance: Click Chemistry (2001–Present)

The molecule's true utility was unlocked with the advent of Click Chemistry by Sharpless and Meldal in the early 2000s. As researchers needed reliable, bifunctional alkyne linkers to test the limits of CuAAC polymerization, this molecule became a standard-bearer due to the enhanced reactivity of its propargyl groups (activated by the adjacent oxygen atom) compared to alkyl alkynes.

Modern Era: Energetic Materials & Green Curing

In the last decade, the molecule has found a strategic role in aerospace and defense. It acts as a non-isocyanate curing agent for Glycidyl Azide Polymers (GAP). Traditional curing uses toxic isocyanates (forming urethanes); this molecule reacts with the azide groups on the polymer backbone to form triazole crosslinks, creating a safer, more stable energetic binder network.

Part 3: Synthesis & Experimental Protocols

Core Synthesis: Phase-Transfer Catalyzed Williamson Etherification

Causality: Traditional Williamson synthesis using NaH in dry solvents is hazardous and difficult to scale. The modern standard utilizes Phase Transfer Catalysis (PTC) to allow the reaction to proceed at the interface of an aqueous base and an organic solvent, maximizing yield and safety.

Reagents:

-

Substrate:

-Dichloro-p-xylene (1.0 eq) -

Nucleophile: Propargyl Alcohol (2.5 eq)

-

Base: 50% Aqueous NaOH or KOH (Excess)

-

Catalyst: Tetrabutylammonium hydrogen sulfate (TBAHS) (5 mol%)

-

Solvent: Toluene or Dichloromethane (DCM)

Protocol:

-

Preparation: In a round-bottom flask equipped with a reflux condenser and vigorous magnetic stirring, dissolve

-dichloro-p-xylene in Toluene (0.5 M concentration). -

Catalyst Addition: Add TBAHS (5 mol%) to the organic phase.

-

Base/Nucleophile Mix: In a separate vessel, mix Propargyl Alcohol with 50% NaOH solution. ( Note: Exothermic; cool in an ice bath.)

-

Biphasic Reaction: Slowly add the alkaline propargyl solution to the toluene mixture.

-

Reflux: Heat the biphasic mixture to 60–70 °C with vigorous stirring (essential for PTC kinetics) for 12–18 hours.

-

Workup: Cool to RT. Separate phases. Wash the organic layer with water (×3) and brine (×1) to remove excess base and catalyst.

-

Purification: Dry over MgSO₄, filter, and concentrate in vacuo. Recrystallize from Hexane/Ethyl Acetate if a solid is required, or use vacuum distillation for the oil form.

Mechanism Visualization

The following diagram illustrates the Phase Transfer Catalysis cycle enabling the etherification.

Caption: Phase Transfer Catalysis mechanism. Q+ transports hydroxide/alkoxide across the interface, enabling SN2 substitution in the organic phase.

Part 4: Applications in Drug Discovery & Materials

Bio-Orthogonal Linkers (Click Chemistry)

In drug development, this molecule serves as a rigid "spacer" in PROTACs (Proteolysis Targeting Chimeras) or antibody-drug conjugates (ADCs).

-

Logic: The benzene core prevents the linker from folding back on itself (unlike flexible PEG chains), maintaining a defined distance between two functional domains.

-

Reaction: The terminal alkynes react with azide-tagged biomolecules via CuAAC.

Energetic Binder Curing (Non-Isocyanate)

-

Context: Solid rocket propellants often use Glycidyl Azide Polymer (GAP). Traditionally, these are cured with isocyanates, which are moisture-sensitive and toxic.

-

Innovation: 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene reacts with the pendant azide groups of GAP to form a triazole-crosslinked network.

-

Benefit: The resulting network is hydrolytically stable and the triazole formation releases energy, contributing to the propellant's impulse.

Caption: Formation of a stable thermoset network via the reaction of the bis-alkyne linker with azide-functionalized polymers.

Part 5: References

-

Mekni, N., & Baklouti, A. (2005).[1] Synthesis of bis(propargyl) polyoxyethylene ethers. Journal de la Société Chimique de Tunisie, 7, 205-207.[1] Link

-

Sharpless, K. B., et al. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. Link

-

Reshmi, S., et al. (2017). Synthesis of bis(propargyl) aromatic esters and ethers: a potential replacement for isocyanate based curators. RSC Advances, 7, 341-350. Link

-

PubChem Database. (n.d.). 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene (CAS 18473-19-3).[2] National Institutes of Health. Link

-

Google Patents. (1988). Process for making propargyl ethers of hydroxyaromatic compounds (EP0293768B1). Link

Sources

Theoretical and Computational Framework: 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene

Content Type: Technical Whitepaper & Operational Guide Target Audience: Computational Chemists, Materials Scientists, Drug Discovery Researchers Subject: CAS 18473-19-3 | Bis-propargyl ether of 1,4-benzenedimethanol

Executive Summary & Molecular Profile

This technical guide establishes a rigorous theoretical and computational framework for investigating 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene (hereafter referred to as BPMB ).

BPMB is a bifunctional terminal alkyne. Its structural core—a benzene ring flanked by two oxymethyl-propargyl arms—positions it as a critical intermediate in two high-value domains:

-

Materials Science (Click Chemistry): As a bifunctional monomer for Step-Growth Polymerization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

-

Surface Science (Corrosion Inhibition): As an adsorption-type inhibitor where the

-electron density of the alkyne and benzene moieties facilitates chemisorption onto metal surfaces (Fe, Cu).

This guide details the protocols for Density Functional Theory (DFT) profiling, Molecular Dynamics (MD) adsorption simulation, and reactivity prediction.

Molecular Specifications

| Property | Data |

| IUPAC Name | 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene |

| CAS Number | 18473-19-3 |

| SMILES | C#CCOCC1=CC=C(COCC#C)C=C1 |

| Molecular Weight | 214.26 g/mol |

| Key Functional Groups | Terminal Alkyne ( |

| Symmetry |

Computational Architecture

To ensure scientific integrity, the study of BPMB must follow a hierarchical workflow, moving from isolated gas-phase statics to condensed-phase dynamics.

Study Workflow (DOT Visualization)

Figure 1: Hierarchical computational workflow for characterizing BPMB, spanning QM optimization to application-specific simulations.

Phase 1: Quantum Mechanical Profiling (DFT)

Objective: Determine the ground-state geometry, electronic distribution, and intrinsic reactivity of BPMB.

Level of Theory

-

Software: Gaussian 16 / ORCA 5.0

-

Functional: B3LYP (Standard hybrid) or wB97X-D (Recommended for dispersion corrections in ether/alkyne interactions).

-

Basis Set: 6-311++G(d,p) .[1] Diffuse functions (++) are critical for describing the lone pairs on Oxygen and the

-cloud of the alkyne. -

Solvation: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) with Water (

) or Ethanol (

Protocol: Geometry Optimization & FMO Analysis

-

Construction: Build the initial structure in trans configuration (minimizing steric hindrance between oxymethyl arms).

-

Optimization: Run Opt+Freq to ensure the structure is a true minimum (NIMAG=0).

-

Frontier Molecular Orbitals (FMO):

-

HOMO (Highest Occupied Molecular Orbital): Locate the electron donor regions. In BPMB, this is typically centered on the alkyne

-system and ether oxygen lone pairs . -

LUMO (Lowest Unoccupied Molecular Orbital): Locate electron acceptor regions, typically the benzene ring

system .

-

-

Energy Gap (

):-

Insight: A lower

correlates with higher polarizability and higher reactivity (soft molecule), desirable for corrosion inhibition efficiency.

-

Protocol: Molecular Electrostatic Potential (MEP)

Generate the MEP surface to visualize charge distribution.

-

Red Regions (Negative Potential): Nucleophilic sites (Oxygen atoms, Alkyne triple bond). These are the preferred sites for electrophilic attack or binding to metal surfaces.

-

Blue Regions (Positive Potential): Electrophilic sites (Methyl protons, Benzene ring protons).

Reactivity Descriptors (Global & Local)

Calculate global hardness (

-

Global Hardness:

-

Fukui Functions (

): Perform single-point energy calculations on the- (Nucleophilic attack): Indicates where the molecule will bind to a metal surface.

-

Target: The terminal carbons of the propargyl group (

) usually show high

Phase 2: Application Case Studies

Case A: Corrosion Inhibition (Molecular Dynamics)

BPMB is a prime candidate for inhibiting corrosion on mild steel or copper in acidic media. The mechanism is chemisorption .

Protocol:

-

Software: Materials Studio (Forcite) or LAMMPS.

-

Force Field: COMPASS III or ReaxFF (reactive force field for bond breaking/forming).

-

System Setup:

-

Surface: Fe(110) or Cu(111) slab (most stable facets).

-

Solvent Box: 500

molecules + 1 BPMB molecule.

-

-

Simulation Parameters:

-

Ensemble: NVT (Canonical).

-

Temperature: 298 K (Standard) and 333 K (Elevated).

-

Time step: 1.0 fs.

-

Duration: 1 ns equilibration + 2 ns production.

-

-

Output Metric: Interaction Energy (

)-

Validation: A highly negative

confirms strong adsorption.

-

Case B: Click Chemistry Mechanism (CuAAC)

BPMB reacts with azides (

Mechanism Visualization (DOT):

Figure 2: Catalytic cycle for the reaction of BPMB with an azide, forming a triazole network.

TS Search Protocol:

-

Guess Structure: Model the copper-acetylide intermediate.

-

Method: QST2 or QST3 (Synchronous Transit-Guided Quasi-Newton).

-

Verification: The Transition State (TS) must have exactly one imaginary frequency corresponding to the formation of the C-N bonds.

Quantitative Data Summary (Expected Trends)

Based on structural analogs (benzyl propargyl ethers), the following theoretical values serve as a validation baseline.

| Parameter | Theoretical Expectation (B3LYP/6-311++G**) | Interpretation |

| HOMO Energy | -6.2 to -6.8 eV | High electron donation capability (good inhibitor). |

| LUMO Energy | -0.5 to -1.2 eV | Back-donation acceptance from metal d-orbitals. |

| Dipole Moment | 1.8 - 2.5 Debye | Moderate polarity aids solubility and orientation. |

| C | ~2120 cm | Characteristic IR signature for validation. |

| Adsorption Energy | -80 to -120 kcal/mol | Indicates strong chemisorption on Fe surface. |

References

-

ChemScene. (2024). 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene - Product Data & Physical Properties. Link

-

Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. Link

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

-

Verma, C., et al. (2018). Density Functional Theory (DFT) and Molecular Dynamics (MD) Simulation Studies on Corrosion Inhibition. Journal of Molecular Liquids. (Contextual grounding for Module 4). Link

-

Himo, F., et al. (2005). Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates. Journal of the American Chemical Society, 127(1), 210-216. Link

-

Sigma-Aldrich. (2024). 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene Safety Data Sheet. Link

Sources

Methodological & Application

using 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene in copper-catalyzed azide-alkyne cycloaddition

Application Note: High-Efficiency CuAAC Conjugation using 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene

Part 1: Executive Summary & Chemical Context

1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene (CAS: 18473-19-3), also known as p-xylylene glycol dipropargyl ether, is a premium bifunctional alkyne linker. Unlike flexible aliphatic linkers (e.g., propargyl ethers of PEG), this compound incorporates a semi-rigid benzene core (xylylene moiety) while maintaining the rotational freedom of methylene-ether spacers.

Why This Linker?

-

Structural Integrity: The benzene ring prevents "floppiness" in the resulting network, making it ideal for Metal-Organic Frameworks (MOFs), rigid hydrogels, and shape-memory polymers.

-

Chemical Stability: The benzylic ether linkage is stable under basic CuAAC conditions, unlike ester-linked alkynes which may hydrolyze.

-

Reactivity: The propargyl groups are unhindered and primary, ensuring rapid kinetics in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Key Physical Properties:

| Property | Value | Implication for Protocol |

|---|---|---|

| Molecular Weight | 214.26 g/mol | Easy stoichiometric calculation. |

| Physical State | Low-melting solid / Oil | May require gentle warming to dispense quantitatively. |

| Solubility | DMSO, DMF, DCM, THF | Compatible with both organic and aqueous-organic "click" cocktails. |

| Stability | High (Ether linkage) | Resistant to hydrolysis; suitable for long-reaction times. |

Part 2: Mechanistic Insight & Reaction Pathway

The primary application of this compound is as a homobifunctional crosslinker . It reacts with azide-functionalized molecules (

Reaction Scheme: The reaction proceeds via the standard Cu(I) catalytic cycle. The terminal alkyne protons are deprotonated/coordinated by Cu(I) to form a copper-acetylide intermediate, which then captures the organic azide.

Figure 1: Mechanistic pathway for the double-click conjugation of the xylylene linker.

Part 3: Experimental Protocols

Protocol A: Small Molecule Synthesis (Model Reaction)

Use this protocol to validate the linker quality or synthesize small molecule bis-triazole inhibitors.

Reagents:

-

Benzyl Azide (or target azide) (2.2 eq)

-

CuSO

[3][4] · 5H -

Sodium Ascorbate (20 mol%)

-

Solvent: THF/Water (2:1 v/v) or t-BuOH/Water (1:1 v/v)

Step-by-Step Procedure:

-

Dissolution: Dissolve 214 mg (1 mmol) of the dialkyne linker and 2.2 mmol of the azide in 10 mL of THF (or t-BuOH).

-

Catalyst Prep: In a separate vial, dissolve 25 mg (0.1 mmol) CuSO

in 2.5 mL water. In another vial, dissolve 40 mg (0.2 mmol) Sodium Ascorbate in 2.5 mL water. -

Initiation: Add the CuSO

solution to the reaction flask, followed immediately by the Ascorbate solution. The mixture should turn bright yellow/orange (characteristic of Cu(I)). -

Reaction: Stir vigorously at Room Temperature (RT) for 4–12 hours. Monitor by TLC (disappearance of alkyne spot).

-

Workup: Dilute with DCM (30 mL) and wash with 10% NH

OH (to remove copper) followed by brine. Dry over MgSO -

Purification: Recrystallize from Ethanol or purify via silica column (Hexane/EtOAc).

Protocol B: Polymer Crosslinking / Network Formation

Use this protocol for creating hydrogels or crosslinking azide-functionalized polymers.

Critical Requirement: Strict oxygen exclusion is vital here to prevent radical damage to the polymer backbone and ensure efficient crosslinking density.

Figure 2: Workflow for polymer crosslinking using 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene.

Detailed Methodology:

-

Stoichiometry: Calculate the molar equivalent of azide groups on your polymer. Use 0.5 equivalents of the dialkyne linker relative to the azide groups (1 alkyne : 1 azide ratio).

-

Solvent System: Use DMF or DMSO for organic polymers. For water-soluble polymers, use water.

-

Catalyst System:

-

Organic Phase: CuBr (5 mol%) + PMDETA (5 mol%). Note: Handle CuBr in a glovebox or fresh bottle.

-

Aqueous Phase: CuSO

(5 mol%) + Na Ascorbate (10 mol%).

-

-

Execution:

-

Dissolve Polymer and Linker in the solvent.

-

Degas the solution by bubbling Nitrogen for 15 minutes. Oxygen oxidizes Cu(I) to inactive Cu(II).

-

Add the catalyst solution (degassed).

-

Allow to react.[5][6] Gelation time varies from 5 minutes to 2 hours depending on concentration (typically 5–10 wt% polymer).

-

-

Copper Removal: Wash the resulting gel/precipitate with a 0.1 M EDTA solution (pH 7) for 24 hours to chelate and remove copper ions (blue color indicates removal).

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Reaction Stalls / Low Yield | Oxidation of Catalyst | Increase Na Ascorbate to 50 mol% or improve degassing (freeze-pump-thaw). |

| Precipitation of Intermediates | Poor Solubility | Switch solvent to DMF or a DMF/Water mix. The triazole product is often less soluble than the starting materials. |

| Green/Blue Reaction Mixture | Cu(II) Formation | This indicates the catalyst is "dead" (oxidized). Add more Ascorbate immediately to reduce it back to Cu(I) (Yellow). |

| Polymer Degradation | Radical Damage | Ascorbate can generate radicals with O |

Safety Note: While 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene is stable, low-molecular-weight terminal alkynes can form explosive acetylides with copper if allowed to dry out in pure form. Always keep Cu-acetylide intermediates in solution and quench reactions with EDTA or acid before drying.

References

-

Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[7][8][9] Chemical Reviews, 108(8), 2952–3015.

-

Binder, W. H., & Sachsenhofer, R. (2007). 'Click' Chemistry in Polymer and Materials Science. Macromolecular Rapid Communications, 28(1), 15-54.

-

Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302-1315.

-

Sigma-Aldrich. (n.d.). Product Specification: 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene.[1][2][10] MilliporeSigma.

Sources

- 1. 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene | 18473-19-3 [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. BJOC - Synthesis of bi- and bis-1,2,3-triazoles by copper-catalyzed Huisgen cycloaddition: A family of valuable products by click chemistry [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. 1,4-Bis{4-[bis(prop-2-yn-1-yl)amino]phenoxy}benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. pcbiochemres.com [pcbiochemres.com]

- 9. A Decade of Progress in Click Reactions Based on CuAAC Home [pubs.rsc.org]

- 10. 1,4-BIS((PROP-2-YN-1-YLOXY)METHYL)BENZENE | 18473-19-3 [sigmaaldrich.com]

1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene as a crosslinker in hydrogel formation

Application Note: 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene as a Rigid Crosslinker in Hydrogel Formation

Executive Summary

This application note details the use of 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene (CAS: 18473-19-3) as a high-performance, small-molecule crosslinker for hydrogel synthesis. Unlike long-chain polymeric crosslinkers (e.g., PEG-dialkyne), this benzene-core molecule introduces short-range rigidity and hydrophobic domains into the hydrogel network.

The primary mechanism utilized is the Copper(I-catalyzed Azide-Alkyne Cycloaddition (CuAAC) , yielding a mechanically robust, chemically defined network. This guide addresses the specific challenges of using a hydrophobic crosslinker in aqueous systems and provides a validated protocol for creating hydrogels with tunable stiffness suitable for drug delivery and tissue engineering scaffolds.

Chemical Profile & Rationale

Molecule: 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene Synonyms: p-Xylylene dipropargyl ether; 1,4-Di(prop-2-yn-1-yloxy)methylbenzene. Role: Bifunctional Alkyne Crosslinker.

Why use this specific crosslinker?

-

Network Rigidity: The benzene ring acts as a "hard node" within the soft polymer network, significantly increasing the storage modulus (

) compared to flexible PEG-based crosslinkers. -

Pi-Pi Stacking: The aromatic core allows for secondary non-covalent interactions (

- -

Bio-orthogonality: The terminal alkyne groups are inert to biological amines and thiols, preventing non-specific binding until the catalyst is introduced.

Table 1: Physical Properties & Handling

| Property | Value/Description | Application Note |

| Molecular Weight | 214.26 g/mol | Small molecule; high crosslinking density potential. |

| Physical State | Solid/Semi-solid (low melting point) | Handle at room temp; may require gentle warming. |

| Solubility | DMSO, DMF, Acetone, DCM | Insoluble in water. Requires co-solvent strategy. |

| Functionality | 2 (Bis-alkyne) | Forms 'X' type crosslinks with multi-arm azides. |

Mechanism of Action: CuAAC Click Chemistry

The hydrogel is formed via the formation of 1,2,3-triazole linkages between the alkyne groups of the crosslinker and azide moieties pendant on a polymer backbone (e.g., Azide-PEG, Azide-Hyaluronic Acid, or Azide-Gelatin).

Key Advantage: The reaction is regiospecific (1,4-disubstituted triazoles), produces no byproducts, and proceeds efficiently in aqueous buffers at physiological pH (with appropriate ligands).

Diagram 1: Reaction Mechanism

Caption: Schematic of the CuAAC reaction where the bis-alkyne benzene crosslinker bridges azide-functionalized polymer chains.

Pre-Formulation Considerations

A. Polymer Selection

This crosslinker requires a partner polymer containing azide groups. Common choices:

-

4-Arm PEG-Azide (10k - 20k MW): For highly defined, "blank slate" hydrogels.

-

Azide-Modified Gelatin (GelMA-Azide): For cell-adhesive scaffolds.

B. Stoichiometry (The Ratio)

The ratio of Alkyne:Azide groups (

-

Ideal Network:

(1 Alkyne per 1 Azide). -

Tunable Swelling:

leaves unreacted azides for post-functionalization; -

Recommendation: Start with 1:1 molar ratio of functional groups.

C. The Solubility Challenge

Since 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene is hydrophobic, it cannot be added directly to the aqueous polymer solution. It must be pre-dissolved in DMSO. The final DMSO concentration in the hydrogel must be kept <10% (v/v) to avoid polymer precipitation or cytotoxicity (if cells are present).

Protocol: Hydrogel Synthesis via CuAAC

Objective: Synthesis of a 10% (w/v) PEG-based hydrogel using 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene.

Materials Required

-

Polymer: 4-Arm PEG-Azide (MW 10,000 Da).

-

Crosslinker: 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene.[1]

-

Solvents: PBS (pH 7.4), DMSO (Anhydrous).

-

Catalyst System:

-

Copper(II) Sulfate Pentahydrate (

). -

Sodium Ascorbate (NaAsc) - Freshly prepared.

-

THPTA Ligand (Tris(3-hydroxypropyltriazolylmethyl)amine) - Protects biomolecules from oxidation.

-

Step-by-Step Methodology

1. Preparation of Stock Solutions

-

Polymer Stock: Dissolve 4-Arm PEG-Azide in PBS to reach a concentration of 20% (w/v) . Vortex until clear.

-

Crosslinker Stock (Critical): Dissolve 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene in 100% DMSO to a concentration of 100 mM .

-

Note: Calculate the mass required based on MW 214.26.

-

-

Catalyst Stocks:

- : 20 mM in water.

-

THPTA: 50 mM in water.

-

NaAsc: 100 mM in water (Make immediately before use).

2. Premixing the Catalyst Complex To prevent copper precipitation and ensure reactivity:

-

Mix the

and THPTA solutions in a microtube. -

Ratio: 1:5 molar ratio (Cu:THPTA).

-

Visual Check: Solution should remain clear blue.

3. Crosslinking Reaction

-

In a fresh vial, add the Polymer Stock .

-

Add the Crosslinker Stock (in DMSO).

-

Calculation: Ensure Alkyne:Azide = 1:1.

-

Limit: Ensure total DMSO volume is <10% of total volume.

-

-

Vortex vigorously for 5 seconds. The solution may turn slightly cloudy due to the hydrophobic crosslinker; this is normal.

-

Add the Cu/THPTA Mix .

-

Add the NaAsc Solution last to initiate the reaction.

-

Final Concentrations: Cu (1 mM), NaAsc (2 mM).

-

-

Rapid Mixing: Pipette up and down 3 times immediately.

-

Casting: Pipette the mixture into a mold (e.g., teflon disk or cut syringe).

4. Gelation & Purification

-

Incubation: Allow to sit at 37°C (or RT) for 30–60 minutes.

-

Demolding: Remove the gel from the mold.

-

Copper Removal (Essential):

-

Wash the hydrogel in PBS containing 10 mM EDTA for 24 hours, changing the buffer 3 times. This chelates the copper (turning the gel from slight blue to colorless) and removes unreacted DMSO.

-

Final wash in sterile PBS for 24 hours.

-

Diagram 2: Experimental Workflow

Caption: Step-by-step workflow for hydrogel formation, highlighting the critical DMSO solubilization and EDTA washing steps.

Characterization & Troubleshooting

Table 2: Troubleshooting Matrix

| Observation | Probable Cause | Corrective Action |

| Precipitation upon mixing | Crosslinker crashed out of solution. | Add DMSO to the polymer solution before adding the crosslinker to match solvent polarity. Keep DMSO <10%. |

| No Gelation | Oxygen inhibition of Cu(I). | Degas buffers with Nitrogen/Argon. Increase NaAsc concentration. |

| Blue Gel | Trapped Copper. | Extend EDTA wash duration. |

| Gel too soft | Incomplete crosslinking. | Verify Alkyne:Azide stoichiometry. Ensure crosslinker purity (check for hydrolysis). |

Safety & Handling

-

1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene: Irritant. Handle with gloves.

-

Sodium Azide (if used): Highly toxic. Do not use metal spatulas.

-

Copper: Cytotoxic.[2] Rigorous washing is required for cell-based applications.

References

-

Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide–alkyne cycloaddition. Chemical Reviews, 108(8), 2952-3015.

-

Jiang, X., et al. (2014). Click hydrogels, microgels and nanogels: Emerging platforms for drug delivery and tissue engineering. Biomaterials, 35(18), 4969-4985.

-

Sigma-Aldrich. 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene Product Specification & CAS 18473-19-3 Data.

-

Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie, 48(52), 9879-9883.

-

Tiwari, R., & Nasir, A. (2015). Applications of "Click Chemistry" in Biomedical and Pharmaceutical Sciences. International Journal of Pharmaceutical Investigation.

Sources

step-by-step guide for synthesizing covalent organic frameworks using 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene

Executive Summary

This guide details the synthetic protocols for integrating 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene (CAS: 18473-19-3) into Covalent Organic Frameworks (COFs). This monomer features two terminal alkyne groups separated by a flexible ether-methylene spacer. Unlike rigid aromatic linkers, the ether linkage imparts flexibility ("soft COFs"), which is advantageous for drug delivery and dynamic host-guest interactions but poses challenges for crystallization.

We present two distinct synthetic routes:

-

Glaser-Eglinton Coupling: Oxidative homocoupling to form 1,3-diyne linked COFs .

-

CuAAC Click Chemistry: Copolymerization with azide-functionalized nodes to form Triazole-linked COFs .

Pre-Synthesis Considerations

Monomer Specifications

| Property | Specification | Critical Note |

| Compound | 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene | Store at 2-8°C under Argon. |

| MW | 214.26 g/mol | Viscous oil/low-melting solid. |

| Functional Group | Terminal Alkyne ( | Sensitive to oxidation; use fresh. |

| Solubility | DCM, THF, DMF, Toluene | Insoluble in water. |

The Crystallinity Challenge

The flexible

-

Solution: We utilize Micro-Interfacial Polymerization or Slow-Diffusion Solvothermal methods. Rapid precipitation must be avoided to prevent amorphous polymer formation.

Protocol A: Diyne-Linked COF via Micro-Interfacial Glaser Coupling

Based on recent methodologies for sp-carbon conjugated COFs (e.g., NUS protocols).

Mechanism: Copper-catalyzed oxidative homocoupling of terminal alkynes yields a conjugated 1,3-diyne linkage (

Reagents & Equipment

-

Monomer: 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene (0.1 mmol).

-

Catalyst: Copper(I) Chloride (CuCl) (10 mol%) + TMEDA (N,N,N',N'-tetramethylethylenediamine) (20 mol%).

-

Solvents: Dichloromethane (DCM) (Organic phase) and Water (Aqueous phase).

-

Apparatus: 20 mL Scintillation vial, magnetic stir bar.

Step-by-Step Workflow

-

Catalyst Preparation (Aqueous Phase):

-

Dissolve CuCl (1.0 mg) and TMEDA (2.3 mg) in 10 mL of deionized water.

-

Stir until a homogeneous blue/green complex forms.

-

-

Monomer Preparation (Organic Phase):

-

Dissolve 21.4 mg (0.1 mmol) of the monomer in 2 mL of DCM. Ensure complete dissolution.

-

-

Interfacial Layering (The Critical Step):

-

Gently add the DCM solution to the bottom of the vial using a syringe. Do not mix vigorously.

-

Carefully layer the aqueous catalyst solution on top of the DCM layer.

-

Result: A distinct interface forms between the denser DCM and the water.

-

-

Reaction:

-

Allow the system to stand undisturbed (or with extremely slow stirring < 20 rpm) at Room Temperature (25°C) for 72–120 hours.

-

Oxygen from the air diffuses through the water layer, driving the oxidative coupling at the interface.

-

-

Isolation:

-

A film (the COF) will grow at the interface.

-

Carefully remove the film with tweezers or filter the entire mixture.

-

Wash: Rinse with Water (3x), Ethanol (3x), and THF (3x) to remove unreacted monomer and copper salts.

-

-

Activation:

-

Soxhlet extraction with THF for 24 hours.

-

Vacuum dry at 80°C for 12 hours.

-

Workflow Diagram (Graphviz)

Caption: Micro-interfacial synthesis workflow for controlling reaction kinetics and ensuring crystallinity.

Protocol B: Triazole-Linked COF via Click Chemistry (CuAAC)

Best for creating functionalized pores for drug delivery.

Mechanism: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) between the diyne monomer and a multivalent azide knot (e.g., Tetrakis(4-azidophenyl)methane - TAPM).

Reagents & Stoichiometry

-

Linker A (Diyne): 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene (0.2 mmol, 42.8 mg).

-

Linker B (Tetra-azide): TAPM (0.1 mmol) (Stoichiometry adjusted for 1:1 Alkyne:Azide ratio).

-

Catalyst: CuI (10 mg) + Sodium Ascorbate (5 mg).

-

Solvent System: DMF/Benzyl Alcohol (9:1 v/v) or n-Butanol/DCB (1:1).

-

Modulator: Acetic Acid (0.1 mL) (Optional, slows nucleation).

Step-by-Step Workflow

-

Dissolution:

-

Charge a Pyrex tube (o.d. 10 mm) with Linker A and Linker B.

-

Add 3 mL of the Solvent System. Sonicate for 10 mins to disperse.

-

-

Catalyst Addition:

-

Add CuI and Sodium Ascorbate.[1]

-

Note: Aqueous CuAAC is common in biology, but for COFs, we use organic solubility to maintain the framework growth.

-

-

Degassing (Critical):

-

Perform 3 cycles of Freeze-Pump-Thaw to remove Oxygen (Oxygen oxidizes Cu(I) to inactive Cu(II) and promotes defects).

-

Seal the tube under vacuum (~150 mTorr) using a flame.

-

-

Solvothermal Synthesis:

-

Place the sealed tube in an oven at 100°C for 3 days.

-

Ramping: Use a slow ramp (0.5°C/min) to reach 100°C to encourage seed formation.

-

-

Work-up:

Characterization & Validation

| Technique | What to Look For | Success Criteria |

| FT-IR | C≡C Stretch (~2120 cm⁻¹) | Disappearance of the terminal alkyne peak indicates complete coupling. |

| FT-IR | Triazole Ring (Click Route) | Appearance of peaks at ~1600 cm⁻¹ (C=C) and ~1450 cm⁻¹ (N=N). |

| PXRD | Crystallinity | Sharp low-angle peaks (2θ < 10°) indicating long-range order. Broad humps indicate amorphous polymer. |

| N2 Isotherm (77K) | Porosity | Type I or IV isotherm. BET surface area > 500 m²/g validates open pores. |

| 13C CP-MAS NMR | Linkage Verification | Distinct peaks for the diyne carbons (~70-80 ppm) or triazole carbons. |

Troubleshooting Guide

Issue: Amorphous Product (No XRD peaks)

-

Cause: Reaction rate too fast (common with flexible ethers).

-

Fix 1 (Glaser): Reduce catalyst concentration by 50% or lower the temperature to 4°C.

-

Fix 2 (Click): Increase the proportion of Benzyl Alcohol (viscosity modulator) or add a monofunctional competitive inhibitor (e.g., phenylacetylene) to slow growth.

Issue: Low Yield

-

Cause: Incomplete coupling or solubility issues.

-

Fix: Ensure the monomer is fully dissolved before catalyst addition. For Glaser, ensure sufficient Oxygen flow (open cap slightly if not using interfacial method).

Issue: Trapped Catalyst (Green/Blue Powder)

-

Cause: Copper retention.[1]

-

Fix: Wash with aqueous EDTA (0.1 M) or KCN (Caution!) to chelate and remove Cu ions.

References

- Glaser Coupling Mechanism & History: Source: Alfa Chemistry. "Glaser Coupling Reaction Overview."

-

Crystalline sp-Carbon COFs (Micro-interfacial Method)

- Click Chemistry (CuAAC) Protocols: Source: BroadPharm. "Protocol for Azide-Alkyne Click Chemistry."

-

Monomer Data (1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene)

- Source: PubChem Compound Summary.

-

URL:[Link]

Sources

- 1. broadpharm.com [broadpharm.com]

- 2. mdpi.com [mdpi.com]

- 3. Growing covalent organic frameworks through coupling reactions - NUS Faculty of Science | NUS Faculty of Science [science.nus.edu.sg]

- 4. Growing covalent organic frameworks through coupling reactions - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]

Application Note: CuAAC Cross-Linking Protocols Using 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene

Executive Summary

1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene is a highly versatile, symmetric dialkyne cross-linker. Structurally, it features a rigid central aromatic ring flanked by flexible, oxygen-rich ether linkages terminating in propargyl groups. This unique architecture balances structural pre-organization with solvent accessibility, making it an ideal candidate for two-component "double-click" bioconjugation, peptide stapling [1], and the synthesis of advanced oligonucleotide conjugates [2].

This application note provides a comprehensive, field-validated protocol for utilizing this dialkyne in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. As a Senior Application Scientist, I have structured this guide to not only provide the standard operating procedures but also to elucidate the physicochemical causality behind each experimental choice, ensuring your workflows are robust, reproducible, and self-validating.

Mechanistic Insights & Experimental Causality

To achieve quantitative yields in CuAAC cross-linking, one must look beyond basic stoichiometry and control the catalytic microenvironment. The reaction relies on the in situ generation of Cu(I) from a Cu(II) precursor (typically

The Role of the Ligand: Why THPTA over TBTA?

While TBTA (Tris(benzyltriazolylmethyl)amine) is a classic CuAAC ligand, it is highly hydrophobic and poorly suited for aqueous bioconjugation. For 1,4-Bis((prop-2-yn-1-yloxy)methyl)benzene, which already possesses hydrophobic aromatic character, using a water-soluble ligand is critical to prevent aggregation.

THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is the ligand of choice for these workflows [3]. It serves three critical functions:

-

Catalyst Stabilization: It coordinates Cu(I), preventing its disproportionation into Cu(0) and Cu(II).

-

Reaction Acceleration: It lowers the activation energy of the Cu-acetylide intermediate formation.

-

ROS Scavenging (Critical for Biologics): Sodium ascorbate can reduce molecular oxygen to generate reactive oxygen species (ROS), which rapidly degrade peptide side chains (e.g., histidine, arginine, methionine). THPTA acts as a sacrificial reductant, protecting the structural integrity of your azide-functionalized substrates [3].

Fig 1: CuAAC catalytic cycle for bis-triazole formation using a Cu(I)-THPTA complex.

Quantitative Data & Reagent Optimization

To prevent the formation of incomplete "single-clicked" adducts—a common failure mode when using dialkynes [2]—the stoichiometry must be heavily biased toward catalyst efficiency rather than substrate concentration.

Table 1: Optimized Stoichiometry for Double-Click Reactions

| Reagent | Molar Equivalents | Function / Causality |

| Diazido Substrate | 1.0 eq | Limiting reagent (e.g., linear peptide). |

| 1,4-Bis(...)benzene | 1.1 eq | Slight excess ensures complete cross-linking without promoting inter-molecular polymerization. |

| 1.0 eq | High loading drives the dual-cycloaddition to completion. | |

| THPTA Ligand | 1.0 eq | 1:1 ratio with Cu(II) ensures all copper is coordinated, preventing ROS damage. |

| Sodium Ascorbate | 3.0 eq | Excess required to maintain the reducing environment throughout the 2-hour reaction. |

Table 2: Ligand Selection Matrix

| Ligand | Solubility (Aq) | Reaction Rate | Biocompatibility | Best Application |

| TBTA | Poor | Moderate | Low (Requires organic solvents) | Organic synthesis, polymer chemistry. |

| THPTA | Excellent | Fast | High (Protects against ROS) | Peptide stapling, oligonucleotide conjugation. |

| BTTAA | Excellent | Very Fast | Very High | Live-cell labeling, highly sensitive proteins. |

Experimental Workflow: Two-Component "Double-Click" Bioconjugation

This protocol is adapted from established peptide stapling and oligonucleotide functionalization methodologies [1, 2]. It is designed as a self-validating system: visual cues (color changes) at specific steps confirm the chemical state of the reaction.

Phase 1: Preparation and Degassing (Crucial Step)

Causality: Oxygen is the enemy of CuAAC. It depletes sodium ascorbate and generates ROS.

-

Prepare a solvent mixture of tert-butanol and water (

-BuOH: -

Transfer 5 mL of the solvent into a round-bottom flask (Flask A).

-

Sparge the solvent with pure Nitrogen (

) gas for a minimum of 30 minutes.

Phase 2: Substrate Solubilization

-